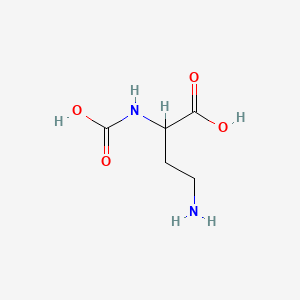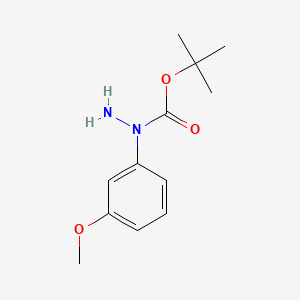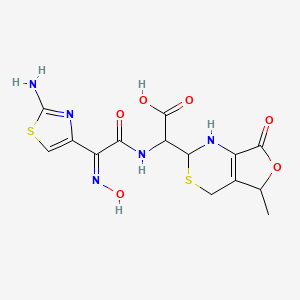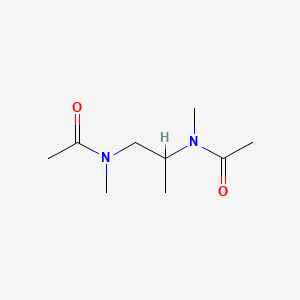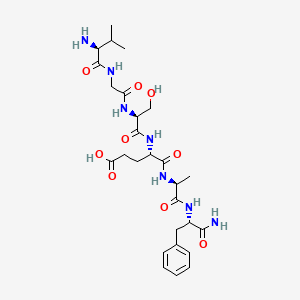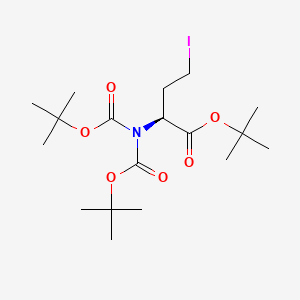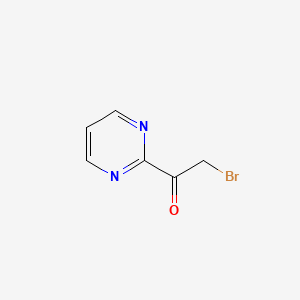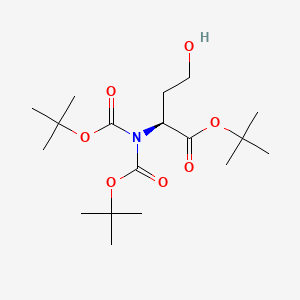![molecular formula C14H11F3O5 B590013 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 764667-64-3](/img/structure/B590013.png)
5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Übersicht
Beschreibung
This compound, also known by its CAS number 764667-64-3, has a molecular formula of C14H11F3O5 . It is also known by other synonyms such as 5-(1-hydroxy-2-(2,4,5-trifluorophenyl)ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-dioxane ring, which is substituted with a hydroxy functional group and a trifluorophenyl group . The exact structure can be represented by the InChI code:InChI=1S/C14H11F3O5/c1-14(2)21-12(19)11(13(20)22-14)10(18)4-6-3-8(16)9(17)5-7(6)15/h3,5,18H,4H2,1-2H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.23 g/mol . It has one hydrogen bond donor and eight hydrogen bond acceptors . Its exact mass is 316.05585793 g/mol . The compound is a white to light-yellow to yellow powder or crystals .Wissenschaftliche Forschungsanwendungen
Boron difluoride complexes of carbamoyl Meldrum's acids were synthesized using a similar compound, demonstrating applications in the formation of stable boron difluoride complexes (Pawelska, Ponikiewski, & Makowiec, 2012).
Research on the ring-opening reactions of similar dioxane-diones provides insights into their chemical behavior and potential applications in synthesizing various cyclic compounds (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
These compounds serve as precursors in the hetero-Diels-Alder reaction, demonstrating their utility in complex organic synthesis (Sevenard, Didenko, Lorenz, Vorobiev, Stelten, Dülcks, & Sosnovskikh, 2017).
The crystal structures of derivatives of Meldrum's acid, to which the compound is closely related, have been studied, indicating potential applications in materials science and crystallography (Low, Cobo, Nogueras, Sánchez, Insuasty, & Torres, 2002).
Electronic properties of 5-arylidene derivatives of Meldrum's acid have been explored, suggesting applications in electronic material development (Dey, Ghosh, Ghosh, & Mukherjee, 2015).
The reactions and crystal structures of amino(thiomethyl)methylene derivatives of Meldrum's acid have been investigated, potentially offering insights into the design of novel organic compounds (Al-Sheikh, Sweidan, Maichle‐Mössmer, Steimann, & Kuhn, 2009).
The zwitterionic and free forms of arylmethyl Meldrum's acids have been characterized, which may have implications in organic and pharmaceutical chemistry (Mierina, Mishnev, & Jure, 2015).
The structure of a diethylamino derivative of Meldrum's acid was determined, highlighting its potential in molecular design and crystal engineering (Stepina, Stepanovs, Mierina, & Jure, 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Eigenschaften
IUPAC Name |
5-[1-hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O5/c1-14(2)21-12(19)11(13(20)22-14)10(18)4-6-3-8(16)9(17)5-7(6)15/h3,5,18H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUGIGFQGFTRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C(CC2=CC(=C(C=C2F)F)F)O)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716157 | |
| Record name | 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
764667-64-3 | |
| Record name | 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


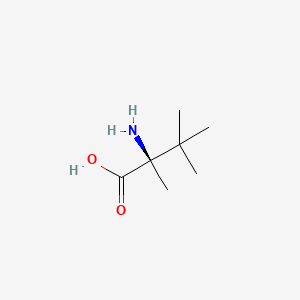
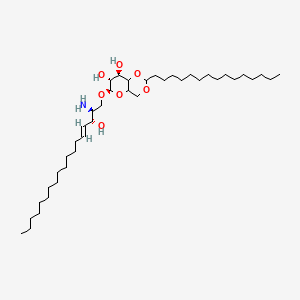
![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)
